Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methylpiperidinyl group, and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Methylpiperidinyl Group: The next step involves the nucleophilic substitution reaction where the hydroxyl group of the ester is replaced by the 4-methylpiperidin-1-yl group. This can be achieved using 4-methylpiperidine and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Different ester or amide derivatives.
Scientific Research Applications
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme interactions and receptor binding assays.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the methylpiperidinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate: C14H20N2O2
Methyl 3-amino-4-(4-ethylpiperidin-1-yl)benzoate: C15H22N2O2
Methyl 3-amino-4-(4-phenylpiperidin-1-yl)benzoate: C20H24N2O2
Uniqueness
This compound is unique due to the presence of the 4-methylpiperidinyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the piperidine ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-7-16(8-6-10)13-4-3-11(9-12(13)15)14(17)18-2/h3-4,9-10H,5-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZAQKMDOJJJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.